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Compound of Interest

Compound Name: H-Tyr-phe-met-arg-phe-NH2

CAS No.: 99414-63-8

Cat. No.: B3030873

Get Quote

Executive Summary & Biological Context
The pentapeptide YFMRF-NH2 (Tyrosyl-Phenylalanyl-Methionyl-Arginyl-Phenylalaninamide) is

a bioactive analog of the molluscan cardioexcitatory neuropeptide FMRFamide. The N-terminal

extension with Tyrosine (Y) not only alters receptor binding affinity in systems like Lymnaea

stagnalis and Drosophila, but also provides a specific handle for radioiodination (

I labeling) or UV quantification at 280 nm.

Purifying YFMRF-NH2 presents a unique "chemical conflict":

Hydrophobicity: The presence of two Phenylalanine (F) residues and one Tyrosine (Y)

creates significant hydrophobic character.

Basicity: The Arginine (R) residue and the C-terminal amide interact strongly with free

silanols on silica columns, leading to peak tailing.

Oxidative Instability: The Methionine (M) residue is highly susceptible to oxidation into

methionine sulfoxide, creating a distinct impurity (M+16 Da) that elutes just prior to the main
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peak.

This guide details a precision protocol to isolate YFMRF-NH2 while mitigating methionine

oxidation and ensuring sharp peak symmetry.

Strategic Experimental Design
The Physicochemical Matrix
Understanding the peptide's behavior is the prerequisite for separation.

Property Residue Contribution Purification Implication

Hydrophobicity Phe (x2), Tyr, Met

Requires moderate-to-high

organic solvent strength

(Acetonitrile).

Charge (+2) Arg (+), N-term (+)

Requires ion-pairing agents

(TFA) to mask positive charges

and prevent silanol binding.

UV Absorption Tyr, Phe

Allows dual-wavelength

monitoring. 280 nm is specific

for the product; 214 nm

detects all peptide bonds.

Instability Met (Sulfur)

Critical: Avoid high pH and

prolonged exposure to

dissolved oxygen.

Stationary Phase Selection
For a pentapeptide (MW ~700-800 Da), pore size is less critical than ligand density.

Recommended: C18 (Octadecyl) functionalized silica.[1]

Pore Size: 100 Å to 300 Å (100 Å is sufficient for small peptides and offers higher surface

area/loading capacity).
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End-capping: Essential. Non-end-capped columns will interact irreversibly with the Arginine

guanidinium group, destroying yield.

Mobile Phase Architecture
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[2]

Role: TFA acts as an ion-pairing agent, neutralizing the positive charges on Arg and the N-

terminus, increasing retention and sharpening peaks. It also maintains a low pH (<2.0),

which stabilizes Methionine against oxidation.

Solvent B: 0.1% TFA in Acetonitrile (ACN).[3]

Role: Elution strength.[4] ACN is preferred over Methanol for its lower viscosity (lower

backpressure) and UV transparency at 214 nm.

Detailed Purification Protocol
Phase 1: Sample Preparation & Solubilization
Rationale: YFMRF-NH2 is moderately hydrophobic. Dissolving directly in 100% water may lead

to aggregation or incomplete recovery.

Weighing: Accurately weigh the crude lyophilized powder.

Solvent Choice: Dissolve in 10-20% Acetic Acid or 0.1% TFA in Water.

Note: Avoid dissolving in pure Acetonitrile; strong organic injection plugs cause "solvent

breakthrough," where the peptide travels with the solvent front and does not bind to the

column.

Degassing: Sonicate the sample for 1-2 minutes.

Caution: Do not sonicate excessively as heat promotes Met oxidation.

Filtration: Pass the sample through a 0.22 µm PVDF or PTFE syringe filter.

Why? Removes synthesis resin fines that can permanently block HPLC columns.
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Phase 2: Gradient Optimization
Standard Gradient Profile:

Flow Rate: 1.0 mL/min (analytical) or 5-20 mL/min (preparative, column dependent).

Detection: 214 nm (primary), 280 nm (secondary confirmation of Tyr/Phe).

Time (min) % Buffer B (ACN) Event Mechanistic Logic

0.0 5% Injection

High aqueous content

ensures peptide binds

to C18 head.

2.0 5% Isocratic Hold

Flushes unretained

salts and protecting

groups.

22.0 65% Linear Gradient

Shallow gradient (3%

B/min) resolves Met-

oxide variants.

25.0 95% Wash

Elutes highly

hydrophobic deletion

sequences (e.g.,

Fmoc-protected

species).

28.0 95% Hold Column cleaning.

28.1 5% Re-equilibration
Prepares for next

injection.

Phase 3: Fraction Collection & Processing
Peak Identification: The main peak will likely elute between 30-45% B.

The "Met-Ox" Shoulder: Look for a small peak eluting immediately before the main peak.

This is the Methionine Sulfoxide variant (Met(O)).[5]
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Action: Discard the "valley" fractions between the Met-Ox peak and the main peak to

ensure high purity.

Handling: Collect fractions into polypropylene tubes. Keep on ice to minimize degradation.

Lyophilization: Freeze fractions immediately (liquid nitrogen preferred) and lyophilize.

Warning: Do not leave in dilute TFA solution at room temperature for >24 hours, as acid

hydrolysis can occur slowly.

Visualizing the Workflow
The following diagram illustrates the critical decision pathways and processing steps for

YFMRF-NH2 purification.
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Figure 1: Critical workflow for YFMRF-NH2 isolation, highlighting the separation of oxidative

impurities.

Troubleshooting & Optimization
Methionine Oxidation (The "+16 Da" Problem)
If the mass spectrum shows a dominant peak at

, the Methionine has oxidized to sulfoxide.

Cause: Old buffers, high pH, or air exposure.

Solution:

Use fresh Milli-Q water.

Degas buffers thoroughly (Helium sparging or vacuum filtration).

Rescue Protocol: If the crude is heavily oxidized, treat with 1-5% dimethylsulfide (DMS) or

ammonium iodide (

) in TFA before purification to reduce the sulfoxide back to Met [1].

Peak Tailing (The Arginine Factor)
Broad, asymmetrical peaks usually indicate interaction between the Arginine guanidinium

group and residual silanols on the column support.

Diagnosis: Tailing factor

.

Solution:

Ensure TFA concentration is at least 0.1% (v/v).[5]

Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Agilent Zorbax

Eclipse) designed for basic peptides.
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Alternative: Use 10-50 mM Triethylammonium Phosphate (TEAP) pH 2.5 buffer instead of

TFA if tailing persists (requires desalting afterward) [2].

Quantitative Data Summary
Parameter Target Specification

Purity > 95% (by HPLC area integration at 214 nm)

Net Peptide Content 70-85% (remainder is counter-ion/water)

Mass Accuracy Theoretical MW ± 1 Da (Monoisotopic)

Counter-ion
Trifluoroacetate (standard); Acetate (if ion-

exchanged)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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